molecular formula C15H27NO3 B13330955 tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate

tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate

Katalognummer: B13330955
Molekulargewicht: 269.38 g/mol
InChI-Schlüssel: BDEVDMTYWXURPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 5-hydroxy-2-azaspiro[55]undecane-2-carboxylate is a chemical compound known for its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can lead to the formation of an alcohol or amine .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both a hydroxyl group and a tert-butyl ester group. This combination of functional groups and structural features makes it a versatile compound for various chemical reactions and applications .

Eigenschaften

Molekularformel

C15H27NO3

Molekulargewicht

269.38 g/mol

IUPAC-Name

tert-butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-7-12(17)15(11-16)8-5-4-6-9-15/h12,17H,4-11H2,1-3H3

InChI-Schlüssel

BDEVDMTYWXURPD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CCCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.